Ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a prop-1-yn-1-yl group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The prop-1-yn-1-yl group can interact with active sites of enzymes, while the pyrazole ring can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
Ethyl 3-(prop-1-yn-1-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an ester group and a prop-1-yn-1-yl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 5-prop-1-ynyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-3-5-8-7(6-10-11-8)9(12)13-4-2/h6H,4H2,1-2H3,(H,10,11) |
InChI Key |
XBDUUTGCTXNACV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C#CC |
Origin of Product |
United States |
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